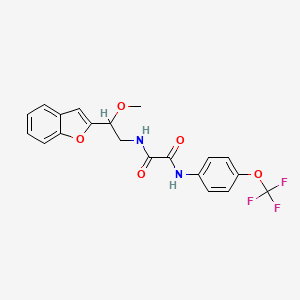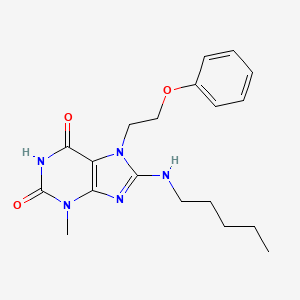![molecular formula C23H19N7O2 B2527277 N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide CAS No. 892283-53-3](/img/structure/B2527277.png)
N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide" is a derivative of the quinazoline class, which is known for its potential pharmacological properties. Quinazoline derivatives have been extensively studied for their medicinal benefits, including anti-inflammatory and antihistaminic activities. The compound is structurally related to the quinazoline derivatives discussed in the provided papers, which focus on the synthesis and biological evaluation of novel quinazoline compounds with potential H1-antihistaminic and anti-inflammatory activities .
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the cyclization of hydrazinoquinazolinones with various one-carbon donors. The starting materials, such as 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one and 2-hydrazino-3-(2-methylphenyl)quinazolin-4(3H)-one, are synthesized from substituted anilines through innovative routes . These processes are likely similar to the synthesis of the compound , which would involve the acylation of quinazolin-4(3H)-ylidenehydrazine by corresponding acylhalides or other activating agents to introduce the amide fragment to the molecule .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a triazoloquinazoline core, which is crucial for their biological activity. The compound "N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide" likely possesses a similar core, with additional substituents that may influence its pharmacological profile. The IR, 1H NMR, and mass spectral data are typically used to confirm the structure and purity of these compounds .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including acylation, to form hydrazides and further cyclization to yield triazoloquinazolines. These reactions are often used to introduce different functional groups into the molecule, which can lead to a diverse range of biological activities. The compound may also be amenable to such modifications, which could be exploited to enhance its pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the methoxyphenyl and phenyltriazoloquinazolinyl groups in the compound "N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide" would affect these properties and could be optimized for better drug-like characteristics. The pharmacological studies of related compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation, suggesting that the compound may also exhibit similar desirable pharmacokinetic and pharmacodynamic profiles .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed various synthetic routes to create triazoloquinazoline derivatives, a class to which N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide belongs. For instance, the synthesis involves reactions that yield compounds with potential biological activities, including analgesic properties. One study detailed the synthesis of pyrazoles and triazoles bearing a quinazoline moiety, focusing on their structural characterization through spectral data and their potential analgesic activity, showcasing the methodological breadth in accessing these compounds (H. Saad, Nermen A. Osman, & A. Moustafa, 2011).
Biological Activities
Another significant area of research is the investigation into the biological activities of triazoloquinazoline derivatives. For instance, derivatives have been synthesized and evaluated for their H1-antihistaminic activity, demonstrating potential as new therapeutic agents due to their effectiveness and reduced sedation compared to standard treatments (V. Alagarsamy, H. Sharma, et al., 2009). This exemplifies the compound's relevance in developing medications with improved profiles for treating allergies.
Anticancer Potential
The research also extends into the anticancer potential of related compounds. Some studies have designed and synthesized new molecules based on the triazoloquinazoline scaffold, testing them against various cancer cell lines. These compounds exhibited moderate to good inhibitory activity, highlighting their potential as anticancer agents (A. Kamal, Y. Srikanth, et al., 2011). Such studies contribute to the ongoing search for more effective cancer treatments.
Anti-inflammatory Applications
Additionally, certain derivatives have been synthesized and assessed for their anti-inflammatory activity. This research aims to identify new anti-inflammatory agents for further synthesis and study, indicating the versatility of triazoloquinazoline compounds in addressing various inflammatory disorders (N. Krasovska, V. Stavytskyi, et al., 2021).
Antimicrobial and Antioxidant Effects
The antimicrobial and antioxidant effects of triazoloquinazoline derivatives have also been explored. Studies have synthesized compounds to evaluate their antimicrobial activity, providing insights into their potential use as antimicrobial agents. Additionally, some compounds were found to possess excellent growth inhibition activity compared to standard drugs, underscoring their utility in combatting microbial infections (S. Mood, Uma Boda, & Hanmanthu Guguloth, 2022).
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-[(3-phenyltriazolo[1,5-a]quinazolin-5-yl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O2/c1-32-17-11-7-10-16(14-17)24-23(31)28-27-21-18-12-5-6-13-19(18)30-22(25-21)20(26-29-30)15-8-3-2-4-9-15/h2-14H,1H3,(H,25,27)(H2,24,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCAMZRCUYJMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


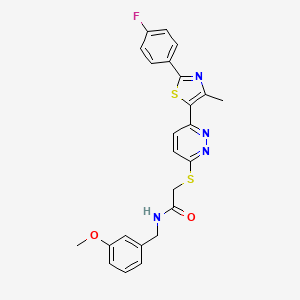

![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2527197.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)
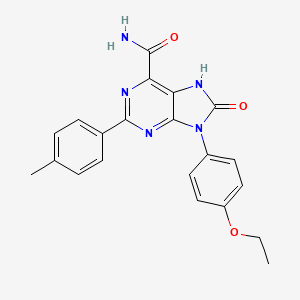
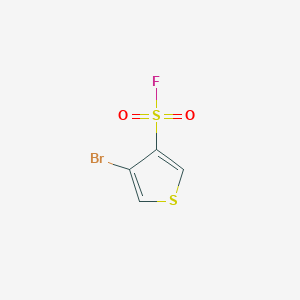
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)
